molecular formula C20H17NOS B5747077 5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No. B5747077
M. Wt: 319.4 g/mol
InChI Key: VWNYKHIVOPHWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is a tricyclic dibenzodiazepine derivative. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is a potent antipsychotic drug that is used to treat schizophrenia and other psychotic disorders. It is also used to reduce the risk of suicidal behavior in patients with schizophrenia or bipolar disorder. In

Scientific Research Applications

Clozapine has been extensively studied for its antipsychotic properties. It has been shown to be effective in treating both positive and negative symptoms of schizophrenia. It is also effective in reducing the risk of suicidal behavior in patients with schizophrenia or bipolar disorder. Clozapine has also been studied for its potential use in treating other psychiatric disorders such as bipolar disorder, depression, and anxiety disorders. Additionally, clozapine has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

Clozapine works by blocking dopamine receptors in the brain. It has a high affinity for the D4 and D2 receptors, which are involved in the regulation of mood and behavior. By blocking these receptors, clozapine reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of schizophrenia. Clozapine also has an affinity for other receptors such as the serotonin 5-HT2A receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
Clozapine has a number of biochemical and physiological effects. It can cause sedation, weight gain, and metabolic changes such as increased blood glucose levels and dyslipidemia. It can also cause agranulocytosis, a potentially life-threatening condition in which the white blood cell count drops to dangerously low levels. However, clozapine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

Clozapine has several advantages for use in lab experiments. It is a potent and selective dopamine receptor antagonist, which makes it a useful tool for studying the role of dopamine in the brain. It is also effective in reducing the symptoms of schizophrenia, which makes it a useful tool for studying the underlying mechanisms of this disorder. However, clozapine also has limitations. It can cause sedation and metabolic changes, which can affect the behavior of animals in lab experiments. It can also cause agranulocytosis, which can limit its use in long-term studies.

Future Directions

There are several future directions for research on clozapine. One area of research is the development of new antipsychotic drugs that have similar efficacy to clozapine but fewer side effects. Another area of research is the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Clozapine's neuroprotective effects may provide a basis for the development of new drugs that can slow or halt the progression of these disorders. Additionally, research on the mechanisms of action of clozapine may provide insights into the underlying causes of schizophrenia and other psychiatric disorders.

Synthesis Methods

Clozapine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-thiophenecarboxaldehyde in the presence of a reducing agent such as zinc dust. The resulting intermediate is then reduced with sodium borohydride to yield clozapine. Other methods involve the use of different starting materials and reaction conditions.

properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c22-20(14-17-8-5-13-23-17)21-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)21/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNYKHIVOPHWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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